
12-Bromododecanoic acid
Overview
Description
12-Bromododecanoic acid is a bromo fatty acid consisting of lauric acid having a single bromo-substituent at the 12-position . It is functionally related to a dodecanoic acid .
Synthesis Analysis
12-Bromododecanoic acid has been used in the synthesis of clickable forms of myristic acid . It has also been used as a model fatty acid in the elucidation of the x-ray structure of bovine beta-lactoglobulin .Molecular Structure Analysis
The X-ray structure of bovine beta-lactoglobulin with the ligand 12-bromododecanoic acid as a model for fatty acids has been determined at a resolution of 2.23 A in the trigonal lattice Z form . The ligand binds inside the calyx, resolving a long-standing controversy as to where fatty-acid like ligands bind .Chemical Reactions Analysis
12-Bromododecanoic acid has been used in the synthesis of clickable forms of myristic acid . It has also been used as a model fatty acid ligand to determine the X-ray crystal structure of bovine β-lactoglobulin-ligand complexes .Scientific Research Applications
Synthesis of Diverse Compounds
12-Bromododecanoic acid is extensively utilized as a reagent, catalyst, and starting material for the synthesis of diverse compounds . It plays a significant role in the synthesis of polymers and surfactants .
Model Fatty Acid
12-Bromododecanoic acid ligand has been used as a model fatty acid in the elucidation of the x-ray structure of bovine beta-lactoglobulin .
Synthesis of Clickable Forms of Myristic Acid
It has been used in the synthesis of clickable forms of myristic acid .
Inhibition of Viral Replication
12-Bromododecanoic acid (10 µg/ml) reduces virion DNA in the culture supernatant of primary hepatocytes isolated from a duckling model of hepatitis B virus (HBV) infection and inhibits HIV replication in CEM-SS T cells (EC 50 = 38 µM) .
Mechanism of Action
Target of Action
The primary target of 12-Bromododecanoic acid is Glycodelin . Glycodelin is a protein that plays a crucial role in the human immune response and is involved in various biological processes, including cell adhesion and immune response regulation .
Mode of Action
It is known to interact with its target, glycodelin . The interaction between 12-Bromododecanoic acid and Glycodelin may result in changes to the function of the protein, potentially influencing the immune response .
Biochemical Pathways
Given its interaction with glycodelin, it is likely that it influences pathways related to the immune response .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 12-Bromododecanoic acid is currently unknown .
Result of Action
12-Bromododecanoic acid has been shown to have antiviral activity. At a concentration of 10 µg/ml, it reduces virion DNA in the culture supernatant of primary hepatocytes isolated from a duckling model of hepatitis B virus (HBV) infection . It also exhibits inhibitory activity against HIV replication in CEM-SS T cells .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Safety and Hazards
12-Bromododecanoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
12-Bromododecanoic acid has been used as a model fatty acid in the elucidation of the x-ray structure of bovine beta-lactoglobulin . This suggests potential future directions in the study of protein-ligand interactions.
Relevant Papers One paper discusses the influence of lauric Acid on the Adsorption of 12-Bromododecanoic Acid at the Liquid Solid Interface as Studied by STM . Another paper discusses how 12-Bromododecanoic acid has been used in the synthesis of clickable forms of myristic acid and as a model fatty acid ligand to determine the X-ray crystal structure of bovine β-lactoglobulin-ligand complexes .
properties
IUPAC Name |
12-bromododecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BrO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKBWYBUCFHYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049354 | |
| Record name | 12-Bromododecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Bromododecanoic acid | |
CAS RN |
73367-80-3 | |
| Record name | 12-Bromododecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73367-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Bromododecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073367803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Bromododecanoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02405 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 12-Bromododecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-bromododecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 12-BROMODODECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP072ZQ00E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research using X-ray crystallography has shown that 12-Bromododecanoic acid binds inside the calyx of bovine β-lactoglobulin. [] The carboxylate head group of the molecule sits at the protein's surface, while the lid of the calyx remains open at the crystallization pH of 7.3. [] This binding location is consistent with observations of ligand-free bovine β-lactoglobulin in the same lattice form at pH 7.1 and 8.2. []
A: 12-Bromododecanoic acid has the molecular formula C12H23BrO2. [, ] While specific spectroscopic data is not provided in the provided abstracts, its structure consists of a 12-carbon chain with a terminal bromine atom and a carboxylic acid group at the other end. [, ]
A: Scanning Tunneling Microscopy (STM) studies reveal that the packing structure of 12-Bromododecanoic acid on highly oriented pyrolytic graphite (HOPG) differs significantly from its close analog, 11-bromoundecanoic acid. [, ] This difference arises from the addition of a single methylene group, highlighting a distinct odd-even length effect on packing behavior at the liquid-solid interface. [, ]
A: Yes, 12-Bromododecanoic acid serves as a valuable starting material in organic synthesis. For instance, it can be reacted with Grignard reagents (RMgX), where R represents various alkyl groups (C12H25, C14H29, C16H33, and C18H37) in the presence of lithium copper chloride (Li2CuCl4). [] This reaction yields salts of alkanecarboxylic acids, which can then be reduced by lithium aluminum hydride (LiAlH4) to produce even-numbered primary alcohols ranging from C24 to C30. []
A: While 12-Bromododecanoic acid can adopt various conformations in the gas phase due to its carboxyl group, it typically assumes one of two specific configurations when adsorbed onto a solid surface. [] Atomically resolved STM images show distinct conformations for the carboxyl groups of 12-Bromododecanoic acid and 2-bromohexadecanoic acid molecules when adsorbed at the liquid (phenyloctane)-solid (graphite) interface. []
A: A derivative of 12-Bromododecanoic acid was used to synthesize Chlorosphaerolactylate B, a halometabolite with antimicrobial properties isolated from the cyanobacterium Sphaerospermopsis sp. [] This synthetic Chlorosphaerolactylate B exhibited in vitro activity against Staphylococcus aureus, inhibiting both its growth and biofilm formation. [] Furthermore, in vivo studies using a porcine model of implant-associated osteomyelitis showed that Chlorosphaerolactylate B reduced S. aureus colonization on implants. []
A: While the provided abstracts do not directly address the environmental impact of 12-Bromododecanoic acid, its use in synthesizing a potent antimicrobial compound like Chlorosphaerolactylate B raises potential concerns. [] Further research is needed to assess its ecotoxicological effects, biodegradability, and potential for bioaccumulation to ensure responsible use and minimize any negative impact on the environment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane](/img/structure/B1204351.png)
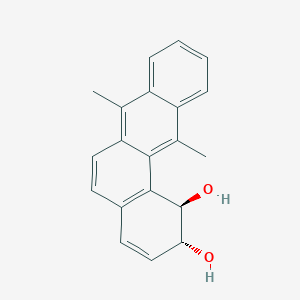




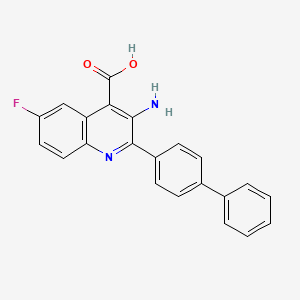
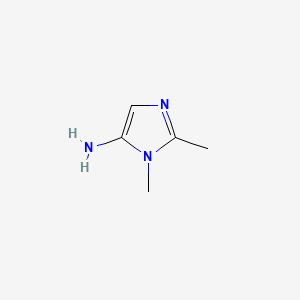
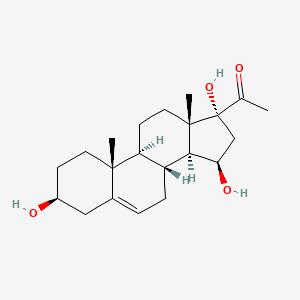
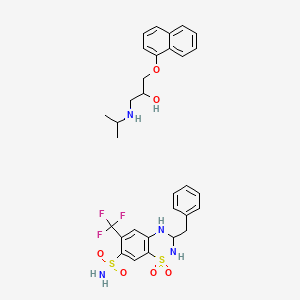

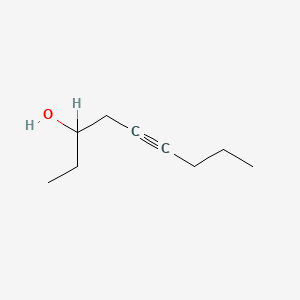
![1,5-Diazabicyclo[3.2.2]nonane](/img/structure/B1204371.png)
![4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide](/img/structure/B1204373.png)